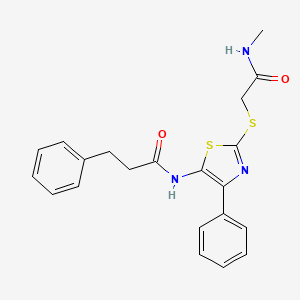

N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-phenylpropanamide

Description

Properties

IUPAC Name |

N-[2-[2-(methylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,3-thiazol-5-yl]-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2S2/c1-22-18(26)14-27-21-24-19(16-10-6-3-7-11-16)20(28-21)23-17(25)13-12-15-8-4-2-5-9-15/h2-11H,12-14H2,1H3,(H,22,26)(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIYBCWGPGVGFTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CSC1=NC(=C(S1)NC(=O)CCC2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-phenylpropanamide is a complex organic compound with significant biological activity, particularly in the fields of cancer treatment and antimicrobial research. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Structural Characteristics

The compound has a molecular formula of and a molecular weight of approximately 411.5 g/mol. Its structure features a thiazole ring, an amide functional group, and a phenyl moiety, which contribute to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C21H21N3O2S2 |

| Molecular Weight | 411.5 g/mol |

| Structure | Thiazole + Amide + Phenyl |

Anticancer Properties

Research indicates that N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-phenylpropanamide exhibits significant anticancer properties. It has been shown to inhibit the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation. In vitro studies suggest that this compound can enhance apoptosis in cancer cells when used alongside traditional chemotherapy agents, indicating its potential as an adjuvant therapy in cancer treatment.

Case Study: Apoptosis Enhancement

In studies involving various cancer cell lines, the compound demonstrated the ability to significantly increase apoptotic markers when combined with standard chemotherapeutic agents, suggesting a synergistic effect that could improve treatment outcomes.

The exact mechanism of action for N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-phenylpropanamide is still under investigation; however, it is believed to involve:

- Inhibition of the Nrf2 Pathway : By disrupting this pathway, the compound may enhance oxidative stress in cancer cells, leading to increased apoptosis.

- Antimicrobial Mechanisms : Similar compounds have been shown to interfere with cell membrane integrity and inhibit vital metabolic pathways in microorganisms.

Research Findings

Recent studies have provided insights into the biological activity of similar thiazole compounds:

- Cytotoxicity Analysis : Compounds similar to N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-phenylpropanamide have demonstrated cytotoxic effects against NIH/3T3 cell lines with IC50 values indicating selective toxicity towards cancerous cells over normal cells .

| Compound | IC50 (μM) | Target Cell Line |

|---|---|---|

| Compound 1 | 148.26 | NIH/3T3 |

| Compound 2 | 187.66 | NIH/3T3 |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Anticancer Research

- Core Structure : Thiazole with a hydrazone substituent.

- Key Substituents : 4-Methyl-2-phenylthiazole-5-carbonyl linked to a phenylhydrazinecarbothioamide group.

- Activity: IC50 = 1.61 ± 1.92 μg/mL against HepG-2 hepatocellular carcinoma cells.

- Comparison: The target compound shares the thiazole core and phenyl groups but replaces the hydrazone with a methylamino-oxoethylthio-propanamide chain. This substitution may enhance metabolic stability or alter binding affinity to kinase targets .

- Core Structure : Thiazole with a propionamide side chain.

- Key Substituents : 3-Oxo-N-phenylbutanamide substituent.

- Activity : IC50 = 1.98 ± 1.22 μg/mL against HepG-2.

Organophosphate Pesticides with Shared Functional Groups

- Core Structure : Phosphorothioate.

- Key Substituents: Methylamino-oxoethylthioethyl group.

- Activity : Insecticidal (acetylcholinesterase inhibition).

- Comparison: While both compounds contain methylamino-oxoethylthio motifs, the target’s thiazole-propanamide scaffold diverges significantly from vamidothion’s organophosphate backbone. This structural distinction likely directs the target toward anticancer mechanisms rather than neurotoxic pesticidal effects .

- Core Structure : Phosphorodithioate.

- Key Substituents : Methylcarbamoylmethyl group.

- Activity : Insecticidal.

- Comparison : Omethoate’s carbamoyl group parallels the target’s amide functionality, but the absence of a heterocyclic ring in omethoate limits its application to pesticide chemistry .

Sulfonamide-Based Heterocycles

N-(2-Methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide (from ):

- Core Structure : Thiazolo-pyridine hybrid.

- Key Substituents : Methanesulfonamide and methylphenyl groups.

- Activity: Not specified, but sulfonamides are known for antimicrobial or kinase-inhibitory roles.

- Comparison : The target compound’s thiazole-propanamide system contrasts with the sulfonamide-pyridine scaffold, which may confer distinct target selectivity (e.g., kinase vs. protease inhibition) .

Structure-Activity Relationship (SAR) Insights

- Thiazole Core : Critical for bioactivity; substitution at position 4 (phenyl) enhances aromatic stacking in molecular targets.

- Propanamide Chain : The 3-phenyl extension likely increases lipophilicity, a trait correlated with improved cellular uptake in anticancer agents .

Q & A

Q. How do metabolic stability and cytochrome P450 interactions impact preclinical development?

- Methodological Answer :

- Microsomal Assays : Incubate with rat liver microsomes (RLM) and quantify parent compound depletion via LC-MS/MS .

- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.